Rosmadial

Descripción

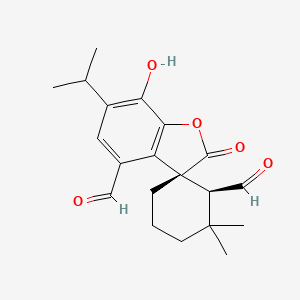

This compound is a natural product found in Salvia officinalis, Salvia mellifera, and other organisms with data available.

Propiedades

Número CAS |

85514-31-4 |

|---|---|

Fórmula molecular |

C20H24O5 |

Peso molecular |

344.4 g/mol |

Nombre IUPAC |

(1'S,3R)-7-hydroxy-2',2'-dimethyl-2-oxo-6-propan-2-ylspiro[1-benzofuran-3,6'-cyclohexane]-1',4-dicarbaldehyde |

InChI |

InChI=1S/C20H24O5/c1-11(2)13-8-12(9-21)15-17(16(13)23)25-18(24)20(15)7-5-6-19(3,4)14(20)10-22/h8-11,14,23H,5-7H2,1-4H3/t14-,20+/m0/s1 |

Clave InChI |

JBWRHBJFAVSAMJ-VBKZILBWSA-N |

SMILES isomérico |

CC(C)C1=C(C2=C(C(=C1)C=O)[C@]3(CCCC([C@@H]3C=O)(C)C)C(=O)O2)O |

SMILES canónico |

CC(C)C1=C(C2=C(C(=C1)C=O)C3(CCCC(C3C=O)(C)C)C(=O)O2)O |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Rosmadial: Discovery, Natural Sources, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmadial, a phenolic diterpene lactone, has emerged as a compound of significant interest within the scientific community due to its presence in various medicinal and aromatic plants and its potential biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and a summary of its known biological effects. The document includes detailed methodologies for its extraction and analysis, quantitative data on its occurrence, and a depiction of its potential signaling pathways, offering a foundational resource for researchers and professionals in drug development.

Discovery of this compound

This compound was first isolated and characterized in the early 1980s by Nobuji Nakatani and Reiko Inatani at the Department of Food and Nutrition, Faculty of Science of Living, Osaka City University, Japan. Their research, focused on the antioxidative components of rosemary (Rosmarinus officinalis L.), led to the identification of this novel phenolic diterpene lactone[1]. The structure of this compound was elucidated through a combination of chemical and spectroscopic methods, and its stereochemistry was definitively confirmed by its synthesis from carnosol, another well-known diterpene found in rosemary[1].

The systematic chemical name for this compound is 12-hydroxy-6,7-seco-11,10-epoxymethano-20-oxo-abieta-8,11,13-triene-6,7-dial[1].

Natural Sources of this compound

This compound is a naturally occurring compound found in a variety of plant species, primarily within the Lamiaceae family. The most well-documented source of this compound is rosemary (Rosmarinus officinalis L.), from which it was originally discovered[1][2][3][4][5].

Beyond rosemary, this compound has been identified in other species, indicating a broader distribution within the plant kingdom. These sources include:

-

Sage (Salvia species): this compound has been reported in Salvia officinalis (common sage) and Salvia mellifera (black sage)[6].

-

Cumin (Cuminum cyminum): This popular spice is another confirmed source of this compound[5][7].

-

Rosmarinus tournefortii: A study on the by-products of this species of rosemary revealed a fraction containing a high concentration of this compound.

-

Other Potential Sources: While not quantified, the presence of this compound has also been suggested in pepper (spice), sweet bay (Laurus nobilis), ginger (Zingiber officinale), and star anise (Illicium verum)[5].

The concentration of this compound in these natural sources can vary depending on factors such as the specific plant chemotype, geographical location, cultivation conditions, and the extraction method employed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₅ |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | 12-hydroxy-6,7-seco-11,10-epoxymethano-20-oxo-abieta-8,11,13-triene-6,7-dial |

| Appearance | Not explicitly stated in the provided results. |

| Solubility | Not explicitly stated in the provided results. |

Experimental Protocols

Extraction and Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. While the original detailed protocol by Nakatani and Inatani is not fully accessible, modern phytochemical workflows provide a general framework.

General Extraction and Fractionation Workflow

Caption: A generalized workflow for the extraction and purification of this compound.

A study on Rosmarinus tournefortii by-products utilized flash chromatography to successfully isolate a fraction (F4) that contained 79.43% this compound. This highlights the efficacy of chromatographic techniques in the purification of this compound.

Analytical Characterization

The identification and characterization of this compound rely on modern analytical techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy.

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS)

This technique is instrumental in the tentative identification of this compound in complex plant extracts. In negative ionization mode, a this compound isomer has been observed with the following characteristics:

| Retention Time (min) | [M-H]⁻ (m/z) | Molecular Formula | Key Fragment Ions (m/z) |

| 4.98 | 343.15577 | C₂₀H₂₄O₅ | 299.1618, 243.1010 |

The fragmentation pattern, particularly the loss of specific neutral molecules, is key to its identification.

Biological Activities and Signaling Pathways

While research specifically focused on isolated this compound is still emerging, studies on rosemary extracts containing this compound suggest its involvement in several biological activities. This compound is considered one of the bioactive constituents responsible for the anti-inflammatory, antioxidant, and neuroprotective properties attributed to rosemary.

A network pharmacology study investigating the effects of Rosmarinus officinalis on Alzheimer's disease identified this compound as a key active component. This in silico analysis predicted that this compound might exert its therapeutic effects by modulating several important signaling pathways.

Potential Signaling Pathways Modulated by this compound

Caption: Potential signaling pathways modulated by this compound in the context of neuroprotection.

This diagram illustrates the potential interaction of this compound with key signaling cascades, including the PI3K-Akt, MAPK, Rap1, and estrogen signaling pathways. These pathways are crucial in regulating cellular processes such as survival, inflammation, and proliferation, and their modulation by this compound could underpin its observed therapeutic effects in preclinical models of neurodegenerative diseases.

Future Directions

The discovery of this compound has opened avenues for further research into its therapeutic potential. Future studies should focus on:

-

Quantitative Analysis: Establishing robust and validated analytical methods for the quantification of this compound in various natural sources to aid in standardization and quality control.

-

Isolation and Purification: Developing optimized and scalable protocols for the isolation of high-purity this compound to facilitate further pharmacological studies.

-

Mechanism of Action: Conducting in-depth in vitro and in vivo studies with purified this compound to elucidate its precise molecular mechanisms of action and validate the signaling pathways identified in silico.

-

Drug Development: Exploring the potential of this compound as a lead compound for the development of novel therapeutic agents for a range of diseases, including neurodegenerative disorders and inflammatory conditions.

Conclusion

This compound is a significant phenolic diterpene with a growing body of evidence supporting its presence in several well-known medicinal and culinary plants. While its discovery dates back several decades, recent advancements in analytical and computational techniques are shedding new light on its potential biological activities and mechanisms of action. This technical guide serves as a foundational resource to encourage and support further research into this promising natural compound, with the ultimate goal of translating these findings into tangible benefits for human health.

References

- 1. Rosmarinus officinalis L. (rosemary) as therapeutic and prophylactic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical Constituents and Biological Activity of Wild and Cultivated Rosmarinus officinalis Hydroalcoholic Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses of carnosic acid and carnosol, anti-oxidants in Rosemary, from pisiferic acid, the major constituent of Sawara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

The Biosynthesis of Rosmadial in Rosmarinus officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the proposed biosynthetic pathway of Rosmadial, a phenolic diterpene lactone found in Rosmarinus officinalis (rosemary). Drawing from current scientific literature, this document outlines the enzymatic steps from the universal diterpene precursor to the formation of this complex molecule. It includes a putative pathway derived from related, well-documented biosynthetic routes, quantitative data on relevant diterpenes, and detailed experimental protocols for researchers in the field.

The Core Diterpene Biosynthetic Pathway in Rosmarinus officinalis

The biosynthesis of this compound is intrinsically linked to the pathway of other major diterpenes in rosemary, most notably carnosic acid. The initial steps of this pathway, leading to the formation of the abietane (B96969) diterpene skeleton, are well-established.

The journey begins with geranylgeranyl diphosphate (B83284) (GGPP) , the universal precursor for all diterpenes in plants. A series of cyclization and oxidation reactions, catalyzed by specific enzymes, progressively modify the GGPP molecule to create a diverse array of diterpenoids.

The key enzymatic steps leading to the central intermediate, carnosic acid , are as follows:

-

Cyclization of GGPP: The pathway is initiated by a class II diterpene synthase, copalyl diphosphate synthase (CPS) , which catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate (CPP) .[1]

-

Formation of the Abietane Skeleton: A class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, then converts CPP into miltiradiene .[1][2]

-

Aromatization and Initial Hydroxylation: Miltiradiene can undergo spontaneous oxidation to abietatriene (B1232550) .[1] Subsequently, a cytochrome P450 monooxygenase, ferruginol (B158077) synthase , hydroxylates abietatriene to form ferruginol .[1][2]

-

Further Oxidations to Carnosic Acid: A series of further oxidative modifications, catalyzed by other cytochrome P450 enzymes, convert ferruginol into carnosic acid.[1][3]

The following diagram illustrates this core biosynthetic pathway.

Putative Biosynthesis of this compound

Direct enzymatic evidence for the biosynthesis of this compound is currently limited. However, based on its chemical structure and findings from chemical synthesis and degradation studies, a putative pathway can be proposed. This compound is a diterpene lactone, and its structure suggests it is an oxidative product of other major rosemary diterpenes.[4][5]

It has been demonstrated that this compound can be synthesized from carnosol (B190744) , a major oxidation product of carnosic acid.[4] Furthermore, isomers of this compound have been putatively identified in oxidized solutions of carnosic acid, lending further support to this hypothesis.[3]

The proposed biosynthetic steps are:

-

Oxidation of Carnosic Acid: Carnosic acid is first oxidized to carnosol. This conversion can occur non-enzymatically.[3]

-

Oxidative Cleavage and Lactonization to form this compound: Carnosol is then likely subjected to further enzymatic oxidation, potentially by cytochrome P450 monooxygenases or other oxidoreductases. This would involve the oxidative cleavage of the C-ring of the abietane skeleton, followed by lactonization to form the characteristic seco-abietane lactone structure of this compound. The exact enzymes responsible for this transformation in Rosmarinus officinalis are yet to be identified.

The following diagram illustrates the putative final steps in this compound biosynthesis.

Quantitative Data on Diterpenes in Rosmarinus officinalis

While specific quantitative data for this compound is not extensively reported, the concentrations of its precursors, carnosic acid and carnosol, have been well-documented in various studies. This data provides a context for the potential abundance of this compound.

| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Carnosic Acid | Leaves | 10 - 50 | HPLC | [6][7] |

| Carnosol | Leaves | 1 - 10 | HPLC | [6][7] |

| Rosmarinic Acid | Leaves | 20 - 60 | HPLC | [7] |

Note: The concentration of these compounds can vary significantly depending on the plant's developmental stage, environmental conditions, and the specific cultivar.

Experimental Protocols

The study of the this compound biosynthetic pathway requires robust methods for the extraction, separation, and identification of diterpenes. Below are generalized protocols that can be adapted for this purpose.

Extraction of Diterpenes from Rosmarinus officinalis

This protocol describes a standard method for the extraction of diterpenes from rosemary leaves.

Materials:

-

Fresh or dried rosemary leaves

-

Liquid nitrogen

-

Mortar and pestle or a grinder

-

Methanol (B129727) or acetone (B3395972) (HPLC grade)

-

Centrifuge

-

Rotary evaporator

-

Vortex mixer

Procedure:

-

Harvest fresh rosemary leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Alternatively, use dried and ground leaf material.

-

Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle or a grinder.

-

Weigh approximately 1 gram of the powdered leaf material into a centrifuge tube.

-

Add 10 mL of methanol or acetone to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture in a sonicator bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4,000 x g for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 4-8) with the remaining plant pellet to ensure complete extraction.

-

Combine the supernatants and evaporate the solvent using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.

Analysis of Diterpenes by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the separation and quantification of diterpenes.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Gradient Program:

-

0-5 min: 10% B

-

5-30 min: Linear gradient to 90% B

-

30-35 min: Hold at 90% B

-

35-40 min: Return to 10% B

-

40-45 min: Equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm for carnosic acid and related phenolics.

Procedure:

-

Filter the re-dissolved plant extract through a 0.22 µm syringe filter.

-

Inject the filtered sample into the HPLC system.

-

Monitor the separation at the specified wavelength.

-

Identify and quantify the compounds of interest by comparing their retention times and UV spectra with those of authentic standards.

The following diagram illustrates a typical experimental workflow for diterpene analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Rosmarinus officinalis is believed to proceed through the well-characterized carnosic acid pathway, with this compound itself likely being a downstream oxidation product of carnosol. While the initial steps of diterpene biosynthesis in rosemary are understood, the specific enzymes responsible for the final conversion to this compound remain to be elucidated.

Future research should focus on:

-

Identification and characterization of the enzymes involved in the conversion of carnosol to this compound. This could be achieved through transcriptomic analysis of rosemary tissues, followed by heterologous expression and functional characterization of candidate genes, particularly those encoding cytochrome P450s and other oxidoreductases.

-

Quantitative analysis of this compound in different tissues and developmental stages of Rosmarinus officinalis to understand its accumulation patterns.

-

Elucidation of the biological activity of this compound to determine its physiological role in the plant and its potential applications in the pharmaceutical and food industries.

A deeper understanding of the this compound biosynthetic pathway will not only contribute to our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this and other valuable diterpenes from rosemary.

References

- 1. Carnosic acid biosynthesis elucidated by a synthetic biology platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards Elucidating Carnosic Acid Biosynthesis in Lamiaceae: Functional Characterization of the Three First Steps of the Pathway in Salvia fruticosa and Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenolic diterpenes, flavones, and rosmarinic acid distribution during the development of leaves, flowers, stems, and roots of Rosmarinus officinalis. Antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Rosmadial: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Rosmadial, a bioactive compound with significant therapeutic potential. This guide details its chemical properties, experimental protocols for its study, and its engagement with key cellular signaling pathways.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 85514-31-4 | [PubChem] |

| Molecular Weight | 344.4 g/mol | [PubChem] |

| Molecular Formula | C₂₀H₂₄O₅ | [PubChem] |

Experimental Protocols

Detailed methodologies for the isolation, purification, and evaluation of the biological activities of this compound and related compounds are presented below. These protocols are foundational for conducting further research into the therapeutic applications of this compound.

Isolation and Purification of this compound

This compound can be isolated and purified from its natural source, primarily Rosmarinus officinalis (rosemary), using chromatographic techniques.

1. Extraction:

-

Soxhlet Extraction: Powdered, dried rosemary leaves are subjected to extraction with a suitable solvent, such as methanol (B129727), for several hours. The resulting extract is then filtered and concentrated under reduced pressure.

-

Supercritical CO₂ Extraction: This method offers a "greener" alternative. Optimal conditions for the extraction of related diterpenes have been found to be 350 bar and 100 °C, with a 35-minute dynamic extraction time, often using a co-solvent like 5% methanol to improve yield.

2. Purification:

-

Flash Chromatography: The crude extract can be subjected to flash chromatography for initial fractionation. A recent study on Rosmarinus tournefortii by-products successfully isolated a fraction containing 79.43% this compound.[1]

-

Column Chromatography: Further purification can be achieved using silica (B1680970) gel column chromatography. For similar compounds like rosmarinic acid, an isocratic elution with ethyl acetate (B1210297) containing 1.5% formic acid has proven effective, yielding high purity.[2]

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, reversed-phase HPLC is employed. A typical mobile phase consists of a gradient of methanol and acidified water (e.g., with 0.1% formic acid).[3]

Antioxidant Activity Assays

The antioxidant potential of this compound can be quantified using various established in vitro assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in methanol is prepared.

-

The this compound sample (dissolved in a suitable solvent) is added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period (e.g., 60 minutes).

-

The absorbance is measured spectrophotometrically at 517 nm. The decrease in absorbance indicates the radical scavenging activity.[1]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

The ABTS radical cation is generated by reacting ABTS with potassium persulfate.

-

The this compound sample is added to the ABTS radical solution.

-

After a short incubation period (e.g., 10 minutes), the absorbance is read at 734 nm. The degree of decolorization is proportional to the antioxidant activity.[4]

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is a standard model for assessing in vitro anti-inflammatory activity.

1. Cell Culture and Treatment:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then pre-treated with various concentrations of this compound for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[5][6]

2. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite levels in this compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.[5]

-

Prostaglandin E₂ (PGE₂) and Cytokine (e.g., TNF-α, IL-6) Production: The levels of PGE₂ and pro-inflammatory cytokines in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[5][7]

Signaling Pathways

This compound and other bioactive compounds from rosemary exert their effects by modulating key intracellular signaling pathways. The following diagrams illustrate the putative mechanisms of action.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Rosmarinus officinalis suppresses cancer cell viability and inflammatory mediators in RAW 264.7 cells: in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Rosmadial: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinus officinalis L. (rosemary) is a perennial herb renowned for its culinary uses and extensive applications in traditional medicine. Its therapeutic properties are largely attributed to a rich profile of bioactive phytochemicals, particularly phenolic compounds.[1][2] Among these, the phenolic diterpenes—such as carnosic acid, carnosol (B190744), and the subject of this guide, Rosmadial —are recognized for their significant antioxidant, anti-inflammatory, and anticancer activities.[1][3][4]

This compound is a naturally occurring phenolic diterpene found in rosemary. While its counterparts, carnosic acid and carnosol, have been the focus of extensive research, this compound remains a less-characterized yet promising molecule.[5][6] This technical guide aims to synthesize the available information on the biological activities of this compound, drawing upon data from related rosemary diterpenes to infer its potential mechanisms and therapeutic applications. We provide an in-depth overview of its antioxidant, anti-inflammatory, and cytotoxic properties, complete with detailed experimental protocols and visual representations of key signaling pathways to facilitate further research and drug development efforts.

Biological Activities of this compound and Related Diterpenes

The biological effects of rosemary extracts are often attributed to the synergistic action of their phenolic components.[1] this compound, as a phenolic diterpene, is expected to share mechanisms of action with carnosic acid and carnosol, primarily revolving around the modulation of oxidative stress and inflammatory signaling pathways.

Antioxidant Activity

The core chemical structure of phenolic diterpenes, featuring a catechol group, endows them with potent antioxidant capabilities.[7] They can neutralize reactive oxygen species (ROS) through direct scavenging and by upregulating endogenous antioxidant defenses.[8][[“]] While specific quantitative data for this compound is limited, the antioxidant capacity of rosemary extracts and its major diterpenes has been well-documented.

Table 1: Quantitative Antioxidant Activity of Rosemary Extracts

| Extract/Compound | Assay | IC50 / Activity Value | Source |

| Rosemary Hydroethanolic Extract | DPPH Assay | 12.8 ± 2.7 µg/mL | [10][11] |

| Rosemary Hydroethanolic Extract | ABTS Assay | 6.98 ± 1.9 µg/mL | [10][11] |

| Isolated Flavonoids from Rosemary | DPPH Assay | 78.47 µg/mL | [3] |

| Rosemary Ethanolic Extract | DPPH Assay | 0.176 - 0.236 mg/mL | [12] |

Note: IC50 represents the concentration required to scavenge 50% of the radicals.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Phenolic diterpenes from rosemary have demonstrated significant anti-inflammatory effects by modulating critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[7][8][13] These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and other inflammatory mediators.[8][13] By inhibiting these signaling cascades, compounds like carnosic acid and carnosol can suppress the inflammatory response.[7][8] It is highly probable that this compound exerts its anti-inflammatory effects through similar mechanisms.

Anticancer Activity

Rosemary extracts and their constituent diterpenes have demonstrated cytotoxic effects against a variety of cancer cell lines.[1][14] The mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of proliferation.[14][15]

A study evaluating a hydroethanolic extract of rosemary, in which this compound was identified as a constituent, demonstrated dose- and time-dependent cytotoxic activity against rhabdomyosarcoma (TE671) and glioblastoma (A172) cell lines.[10][11] While the activity of the pure compound was not determined, the findings implicate this compound as a contributor to the extract's overall anticancer effect. Apoptosis induction often involves the activation of caspase enzymes, such as caspase-3 and -7, which are key executioners of the apoptotic process.[15]

Table 2: Cytotoxic Activity of Rosemary Extracts and Constituents on Cancer Cell Lines

| Extract/Compound | Cell Line | Assay | IC50 Value | Time | Source |

| Rosemary Hydroethanolic Extract | TE671 (Rhabdomyosarcoma) | Cytotoxicity | 0.249 ± 1.09 mg/mL | 72h | [10][11] |

| Rosemary Hydroethanolic Extract | A172 (Glioblastoma) | Cytotoxicity | 0.577 ± 0.98 mg/mL | 72h | [10][11] |

| Rosemary Ethanolic Extract | LNCaP (Prostate Cancer) | WST-1 | 14.15 - 15.04 µg/mL | 48h | [12] |

| Carnosol | PC3 (Prostate Cancer) | Cytotoxicity | 34 µmol/L | 72h | [14] |

Note: IC50 represents the concentration that inhibits 50% of cell growth or viability.

Experimental Protocols

This section provides detailed methodologies for the extraction and biological evaluation of this compound and related phenolic diterpenes from rosemary.

Protocol for Extraction and Isolation of Phenolic Diterpenes

This protocol describes a general method for extracting and purifying phenolic diterpenes from dried rosemary leaves, which can be adapted for the specific isolation of this compound.

-

Plant Material Preparation:

-

Dry the leaves of Rosmarinus officinalis at room temperature, shielded from direct sunlight.

-

Grind the dried leaves into a coarse powder.

-

-

Soxhlet Extraction:

-

Place approximately 10 g of the ground rosemary powder into a cellulose (B213188) thimble.

-

Perform Soxhlet extraction using 250 mL of acetone (B3395972) for 6 hours. Acetone is effective for extracting phenolic diterpenes.[16][17]

-

After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

-

-

Liquid-Liquid Partitioning (Optional Cleanup):

-

Dissolve the crude extract in a methanol (B129727):water mixture (e.g., 70:30).

-

Perform sequential partitioning with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll.

-

Collect the hydro-methanolic phase containing the more polar phenolic compounds.

-

-

Chromatographic Purification:

-

Subject the resulting extract to column chromatography using silica (B1680970) gel.

-

Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with ethyl acetate (B1210297) and/or methanol.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Benzene:Acetic acid:Water).[18]

-

Combine fractions containing the compound of interest (this compound) based on TLC profiles.

-

For final purification, High-Performance Liquid Chromatography (HPLC) on a C18 column is recommended.[18]

-

Protocol for DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

-

Prepare a series of dilutions of the test compound (e.g., purified this compound) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the test compound to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Plot the % inhibition against the concentration of the test compound to determine the IC50 value.

-

Protocol for MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., A172, TE671) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Treatment:

-

Prepare a range of concentrations of the test compound (this compound) in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

-

Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 570 and 590 nm.

-

Calculate cell viability relative to the control and determine the IC50 value.

-

Experimental and Discovery Workflow

The discovery of bioactive natural products like this compound follows a systematic workflow, from initial extraction to final characterization. This process is essential for identifying and validating new therapeutic leads.

Conclusion and Future Directions

This compound, a phenolic diterpene from Rosmarinus officinalis, represents a promising but understudied natural compound. Based on the extensive research conducted on related diterpenes like carnosic acid and carnosol, this compound is strongly predicted to possess significant antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action likely involves the quenching of reactive oxygen species and the modulation of key inflammatory and cell survival pathways such as NF-κB and MAPK.

The data presented in this guide, while largely inferred from related compounds, underscores the therapeutic potential of the phenolic diterpene class. However, there is a critical need for focused research to isolate this compound in sufficient quantities and perform rigorous biological testing. Future studies should aim to:

-

Establish specific IC50 values for this compound in various antioxidant, anti-inflammatory, and cancer cell line-based assays.

-

Elucidate its precise molecular targets and confirm its modulatory effects on the NF-κB and MAPK signaling pathways.

-

Evaluate its efficacy and safety in preclinical in vivo models of inflammatory diseases and cancer.

By systematically addressing these knowledge gaps, the scientific community can fully uncover the therapeutic potential of this compound, paving the way for its development as a novel agent in the prevention and treatment of human diseases.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Rosemary as a Potential Source of Natural Antioxidants and Anticancer Agents: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sjpas.com [sjpas.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Network pharmacology mechanism of Rosmarinus officinalis L.(Rosemary) to improve cell viability and reduces apoptosis in treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. consensus.app [consensus.app]

- 10. Cytotoxic Effect of Rosmarinus officinalis Extract on Glioblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antioxidant and Antiproliferative Activities of Bioactive Compounds Contained in Rosmarinus officinalis Used in the Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of cytotoxic activity and anticancer potential of indigenous Rosemary (Rosmarinus officinalis L.) and Oregano (Origanum vulgare L.) dry extracts on MG-63 bone osteosarcoma human cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of phenolic diterpene antioxidants in rosemary (Rosmarinus officinalis L.) with different methods of extraction and analysis [iris.unito.it]

- 18. pharmainfo.in [pharmainfo.in]

The Antioxidant Mechanism of Rosmadial: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmadial, a phenolic diterpene found in rosemary (Rosmarinus officinalis), exhibits significant antioxidant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antioxidant action of this compound. The primary mechanisms include direct radical scavenging and potential modulation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the pertinent biochemical pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring dialdehyde (B1249045) derived from the oxidation of rosmarinic acid. Like other phenolic compounds found in rosemary, such as carnosic acid and carnosol (B190744), this compound contributes to the plant's overall antioxidant capacity. Understanding the specific mechanisms of action of individual bioactive compounds like this compound is crucial for their potential application in therapeutic and preventative strategies against oxidative stress-related pathologies. This guide focuses on the core antioxidant mechanisms of this compound, with a particular emphasis on its direct radical scavenging abilities and its putative role in the activation of the Nrf2 antioxidant response pathway.

Direct Antioxidant Mechanisms

This compound, as a phenolic compound, can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby terminating radical chain reactions. Its antioxidant efficacy is also influenced by its interaction with cellular membranes.

Radical Scavenging Activity

While specific IC50 values for this compound are not extensively documented in comparative studies, the antioxidant activity of rosemary extracts and their principal components, including this compound, has been evaluated in various in vitro systems. Rosmarinic acid, carnosic acid, and carnosol have shown comparable antioxidant activity in phospholipid membrane-free assays[1].

Interaction with Lipid Bilayers

The antioxidant activity of compounds in a cellular context is influenced by their ability to interact with and protect lipid membranes from peroxidation. This compound has been shown to affect the physical properties of phospholipid model membranes. Specifically, this compound and carnosol can decrease the number and/or mobility of water molecules at the polar headgroup region of membrane phospholipids[1][2]. This alteration in membrane fluidity may contribute to the hindrance of radical propagation within the lipid bilayer, thus protecting the membrane from oxidative damage[1][2].

Table 1: Comparative Effects of Rosemary Compounds on Membrane Phospholipid Order

| Compound | Effect on Polar Head Group Region | Effect on Hydrophobic Core | Implication for Antioxidant Activity | Reference |

| This compound | Decreased water mobility | Not specified | May hinder radical propagation | [1][2] |

| Carnosol | Decreased water mobility | Enhanced lipid order | Correlated with stronger inhibition of lipid peroxidation | [1][2] |

| Carnosic Acid | Not specified | Decreased membrane fluidity at deeper regions | May contribute to membrane stabilization | [1][2] |

Indirect Antioxidant Mechanism: The Nrf2-Keap1 Signaling Pathway

A primary mechanism by which many plant-derived antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct evidence for this compound is still emerging, the well-established role of related rosemary compounds, carnosic acid and carnosol, in activating this pathway provides a strong basis for a similar mechanism for this compound.

The Nrf2 pathway is a central regulator of cellular redox homeostasis. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophilic compounds or oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes, including those encoding for heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.

Carnosic acid, a structurally related diterpene, activates the Keap1/Nrf2 pathway via S-alkylation of specific cysteine residues on Keap1[3]. Carnosol has also been shown to activate Nrf2, leading to the induction of downstream antioxidant proteins[4]. Given its dialdehyde structure, this compound possesses electrophilic centers that could potentially react with the cysteine sensors of Keap1 in a similar manner to carnosic acid and carnosol.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the investigation of this compound's antioxidant mechanism of action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the in vitro radical scavenging activity of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Reagents:

-

DPPH solution (0.1 mM in methanol (B129727) or ethanol)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Methanol or ethanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

-

Procedure:

-

Prepare a series of dilutions of this compound and the positive control.

-

In a 96-well plate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the sample dilutions or positive control to the respective wells. For the blank, add 100 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Relationship between the antioxidant capacity and effect of rosemary (Rosmarinus officinalis L.) polyphenols on membrane phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

The Neuroprotective Potential of Rosmadial and its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmadial, a naturally occurring diterpene found in rosemary (Rosmarinus officinalis), belongs to a class of compounds that have garnered significant interest for their potential therapeutic applications. This technical guide focuses on the neuroprotective effects of this compound and its closely related, and more extensively studied, chemical congeners, rosmarinic acid and carnosic acid. Emerging evidence from preclinical studies suggests that these compounds may offer protection against neuronal damage in a variety of contexts, including neurodegenerative diseases and ischemic insults. This document provides a comprehensive overview of the current state of research, including quantitative data on efficacy, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. The multimodal action of these compounds, particularly their ability to modulate oxidative stress, inflammation, and apoptosis, positions them as promising candidates for further investigation in the development of novel neuroprotective therapies.[1][[“]][3][4][5]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative findings from key preclinical studies investigating the neuroprotective effects of rosmarinic acid and carnosic acid. These data highlight the dose-dependent efficacy of these compounds in various models of neuronal injury.

Table 1: In Vivo Neuroprotective Effects of Rosmarinic Acid in a Mouse Model of Ischemic Stroke [1][6]

| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Longa score) | Infarct Volume Reduction (%) | Reference |

| MCAO Control | - | 4.0 ± 0.5 | - | [1] |

| Rosmarinic Acid | 10 | 3.2 ± 0.4 | 25% | [1] |

| Rosmarinic Acid | 20 | 2.1 ± 0.3 | 50% | [1] |

| Rosmarinic Acid | 40 | 1.2 ± 0.2 | 75% | [1] |

*p < 0.01 compared to MCAO control. Data are presented as mean ± SD.

Table 2: In Vitro Neuroprotective Effects of Rosmarinic Acid on SH-SY5Y Cells [7]

| Treatment Group | Concentration (µg/mL) | Cell Viability (%) vs. H₂O₂ Control | Reference |

| Control | - | 100 | [7] |

| H₂O₂ (150 µM) | - | 55 ± 5 | [7] |

| Rosmarinic Acid + H₂O₂ | 10 | 85 ± 7 | [7] |

| Rosmarinic Acid + H₂O₂ | 50 | 95 ± 6 | [7] |

*p < 0.05 compared to H₂O₂ control. Data are presented as mean ± SD.

Table 3: Neuroprotective Effects of Carnosic Acid in a Rat Model of Alzheimer's Disease [8]

| Treatment Group | Dose (mg/kg) | Number of Viable CA1 Pyramidal Neurons | Reference |

| Sham | - | 587.3 ± 20.9 | [8] |

| Lesion (Aβ injection) | - | 268.2 ± 69.8 | [8] |

| Lesion + Carnosic Acid | 10 | 489.7 ± 33.2* | [8] |

*p < 0.05 compared to lesion group. Data are presented as mean ± SEM.

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the neuroprotective effects of rosmarinic acid and its related compounds.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice[1][6]

-

Animal Model : Adult male CD-1 mice are used.

-

Ischemia Induction : Anesthesia is induced with an intraperitoneal injection of pentobarbital (B6593769) sodium. A midline cervical incision is made, and the right common carotid artery, external carotid artery, and internal carotid artery are exposed. The external carotid artery and the common carotid artery are ligated. A nylon monofilament with a rounded tip is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

-

Reperfusion : After 60 minutes of occlusion, the monofilament is withdrawn to allow for reperfusion.

-

Drug Administration : Rosmarinic acid, dissolved in saline, is administered intraperitoneally at doses of 10, 20, and 40 mg/kg immediately after reperfusion.

-

Neurological Assessment : 24 hours after reperfusion, neurological deficits are scored using the Longa score, a five-point scale.

-

Infarct Volume Measurement : Following neurological assessment, the brains are removed and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.

-

Biochemical Analysis : Brain tissues are homogenized for Western blot analysis to measure the expression of proteins such as Nrf2, HO-1, Bcl-2, and Bax.[1][6] Real-time quantitative PCR is used to measure the mRNA levels of the corresponding genes.[1][6]

In Vitro Model: Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells[7]

-

Cell Culture : Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment : Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of rosemary extract (1 to 100 µg/ml) for 1 hour. Subsequently, the cells are exposed to 150 µM hydrogen peroxide (H₂O₂) for 12 hours to induce oxidative stress.

-

Cell Viability Assay : Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After treatment, MTT solution is added to each well and incubated for 3 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 540 nm using a microplate reader.

-

Apoptosis-Related Gene Expression : The expression of apoptosis-related genes such as Bax, Bak, Caspase-3, Caspase-9, and Bcl-2 is analyzed using RT-PCR or Western blotting to determine the anti-apoptotic effects of the extract.[5]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and its congeners are attributed to their influence on multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate the key molecular interactions.

Experimental Workflow for In Vivo Neuroprotection Study

Core Neuroprotective Signaling Pathways

Rosmarinic acid and carnosic acid exert their neuroprotective effects primarily through the activation of the Nrf2 pathway and the PI3K/Akt signaling cascade.

These pathways culminate in the upregulation of antioxidant enzymes and anti-apoptotic proteins, thereby conferring neuroprotection.[1][[“]][6] The activation of the PI3K/Akt pathway by rosmarinic acid leads to the phosphorylation and activation of downstream targets, including the transcription factor Nrf2.[1][6] Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1).[[“]][6][9] This leads to an enhanced cellular defense against oxidative stress. Furthermore, the PI3K/Akt pathway promotes cell survival by increasing the expression of the anti-apoptotic protein Bcl-2 and inhibiting the pro-apoptotic protein Bax.[1][6]

Conclusion

The data presented in this technical guide strongly support the neuroprotective potential of this compound and its principal bioactive counterparts, rosmarinic acid and carnosic acid. The consistent findings across both in vivo and in vitro models, coupled with a growing understanding of the underlying molecular mechanisms, underscore the promise of these natural compounds. The activation of the Nrf2 and PI3K/Akt signaling pathways appears to be a central mechanism through which these molecules exert their anti-oxidative, anti-inflammatory, and anti-apoptotic effects. For professionals in drug development, these compounds represent a valuable starting point for the design of novel therapeutics for a range of neurodegenerative and ischemic conditions. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into tangible benefits for patients.

References

- 1. Rosmarinic acid elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Rosmarinic acid elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effect of Rosmarinus officinalis Extract on Human Dopaminergic Cell line, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of Carnosic Acid in an Experimental Model of Alzheimer’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rosmarinic acid exerts a neuroprotective effect on spinal cord injury by suppressing oxidative stress and inflammation via modulating the Nrf2/HO-1 and TLR4/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Rosmadial: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific literature concerning the antimicrobial properties of Rosmadial, a diterpene found in Rosmarinus officinalis (rosemary). It is important to note that while this compound is a known constituent of rosemary extracts, there is a significant lack of research focusing specifically on the antimicrobial spectrum of the isolated compound. Therefore, this guide synthesizes data from studies on rosemary extracts rich in diterpenes, including this compound, to provide a potential, albeit inferred, antimicrobial profile. The data presented should be interpreted with this context in mind.

Introduction to this compound

This compound is a naturally occurring abietane (B96969) diterpene found in rosemary and other plants of the Lamiaceae family. Diterpenes from rosemary, as a class of compounds, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] The chemical structure of this compound suggests potential for bioactivity, including interactions with microbial cells.

Antimicrobial Spectrum of Diterpene-Rich Rosemary Extracts

While specific data for isolated this compound is not available in the current body of scientific literature, numerous studies have investigated the antimicrobial properties of rosemary extracts containing a mixture of diterpenes, including carnosic acid, carnosol, and this compound. These extracts have shown activity against a broad range of microorganisms, with a generally greater effect on Gram-positive bacteria.

Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of rosemary extracts against various bacterial strains. It is crucial to reiterate that these values reflect the activity of the entire extract and not of this compound alone.

Table 1: Minimum Inhibitory Concentration (MIC) of Rosemary Extracts against Bacterial Strains

| Bacterial Strain | Extract Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methanolic Extract | 2 - 15 | [8] |

| Staphylococcus aureus | Ethanolic Extract | 78 - 156 | [9] |

| Bacillus subtilis | Ethanolic Extract | 16 - 256 | [9] |

| Bacillus cereus | Ethanolic Extract | 16 - 256 | [9] |

| Escherichia coli | Methanolic Extract | 2 - 60 | [8] |

| Pseudomonas aeruginosa | Ethanolic Extract | 31.25 | [10] |

| Klebsiella pneumoniae | Ethanolic Extract | 37.5 (IC50) | [10] |

Table 2: Minimum Bactericidal Concentration (MBC) of Rosemary Extracts against Bacterial Strains

| Bacterial Strain | Extract Type | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Ethanolic Extract | 156 | [11] |

| Bacillus subtilis | Ethanolic Extract | 31.25 - 64.5 | [10] |

| Escherichia coli | Methanolic Extract | Not Reported | |

| Pseudomonas aeruginosa | Ethanolic Extract | Not Reported |

Antifungal Activity

Data on the antifungal activity of diterpene-rich rosemary extracts is less abundant. However, some studies indicate inhibitory effects against certain fungal species.

Table 3: Antifungal Activity of Rosemary Extracts

| Fungal Strain | Extract Type | Activity | Reference |

| Candida albicans | Methanolic Extract | MIC: 4 µg/mL | [8] |

| Alternaria alternata | Terpene & Phenolic Fraction | MIC: 0.313% (for (+)-α-pinene and (−)-β-pinene) | [12] |

| Fusarium spp. | Ethanolic Extract Fraction | Strong Inhibition | [1] |

Potential Mechanisms of Antimicrobial Action

The precise antimicrobial mechanism of this compound has not been elucidated. However, based on studies of other rosemary diterpenes and extracts, several potential mechanisms can be proposed.

-

Disruption of Cell Membrane Integrity: A primary mechanism for many phenolic compounds, including diterpenes, is the disruption of the microbial cell membrane. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.

-

Inhibition of Microbial Enzymes: Diterpenes have been shown to inhibit various microbial enzymes that are crucial for cellular processes. Molecular docking studies on other diterpenoids suggest that they can bind to and inhibit enzymes like peptide deformylase (PDF), which is essential for bacterial protein maturation.[10][13]

-

Modulation of Signaling Pathways: Components of rosemary have been shown to modulate inflammatory signaling pathways such as NF-κB and MAPK in mammalian cells.[3][14] It is plausible that this compound could interfere with analogous signaling pathways in microbial cells, affecting processes like virulence factor expression or stress responses.

Below is a hypothetical signaling pathway illustrating a potential mechanism of action for a rosemary diterpene.

Caption: Hypothetical inhibition of a microbial two-component signaling pathway by a rosemary diterpene.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial spectrum of natural products.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound (e.g., this compound or rosemary extract) is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A positive control (broth with inoculum, no test compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Perform MIC Test: The MIC test is performed as described above.

-

Subculturing: Following the incubation period of the MIC test, a small aliquot (e.g., 10 µL) from each well that shows no visible growth is subcultured onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).

-

Incubation: The agar plates are incubated at the appropriate temperature for 18-24 hours.

-

Reading: The MBC is the lowest concentration of the test compound that results in no growth or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

References

- 1. Antimicrobial diterpenoids from Rosmarinus officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diterpenes from rosemary (Rosmarinus officinalis): Defining their potential for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Within-Plant Variation in Rosmarinus officinalis L. Terpenes and Phenols and Their Antimicrobial Activity against the Rosemary Phytopathogens Alternaria alternata and Pseudomonas viridiflava - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C20H24O5 | CID 15801061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In Vitro Bioactivity of Rosmadial: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmadial is a phenolic diterpene found in Rosmarinus officinalis (rosemary), a plant renowned for its diverse medicinal properties. While much of the research on rosemary has focused on its more abundant components like carnosic acid, carnosol, and rosmarinic acid, this compound has been identified as a significant contributor to the plant's overall bioactivity.[1][2] This technical guide provides a comprehensive overview of the current in vitro research on the bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The guide consolidates available quantitative data, details experimental protocols, and visualizes key molecular pathways and experimental workflows to support further research and drug development efforts.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties in various in vitro assays. Its ability to scavenge free radicals and interact with cell membranes contributes to its protective effects against oxidative stress.

Quantitative Data on Antioxidant Activity

While specific IC50 values for this compound are not extensively reported in the literature, comparative studies have highlighted its efficacy relative to other rosemary polyphenols.

| Assay Type | Key Finding | Comparative Context |

| Membrane-based Antioxidant Assay | This compound decreased the number and/or mobility of water molecules at the polar head group region of membrane phospholipids (B1166683). | This effect on membrane fluidity may contribute to the stabilization of the membrane and hinder the propagation of free radicals. |

| DPPH Radical Scavenging | Rosemary extracts containing this compound exhibit significant free radical scavenging activity. | The overall antioxidant capacity of rosemary is attributed to the synergistic effects of its phenolic components, including this compound.[3] |

Experimental Protocols

Membrane Fluidity and Antioxidant Capacity Assay

-

Objective: To assess the effect of this compound on the lipid order of model membranes and its capacity to inhibit lipid peroxidation.

-

Methodology:

-

Liposome Preparation: Unilamellar vesicles are prepared from phospholipids (e.g., phosphatidylcholine) using the extrusion method.

-

Fluorescence Spectroscopy: The fluorescent probe Laurdan is incorporated into the liposomes. Changes in the fluorescence emission spectrum of Laurdan are used to measure modifications in membrane lipid packing and water content at the polar head group region upon the addition of this compound.

-

Lipid Peroxidation Inhibition: Lipid peroxidation is induced in the liposomes using a free radical initiator (e.g., AAPH). The extent of peroxidation is measured by monitoring the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS). The ability of this compound to inhibit this process is quantified.

-

Visualization of Antioxidant Mechanism

The following diagram illustrates the proposed mechanism of this compound's antioxidant action at the cell membrane.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, research on structurally similar compounds and rosemary extracts rich in this compound suggests a potential role in modulating inflammatory pathways. For instance, a study on rosmarinosin A, a structurally related diterpene, demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.[4]

Inferred Quantitative Data on Anti-inflammatory Activity

Based on studies of related compounds and rosemary extracts.

| Cell Line | Inducing Agent | Mediator Inhibited | IC50 / Effective Concentration |

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Not available for this compound |

| RAW 264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | Not available for this compound |

| RAW 264.7 Macrophages | LPS | TNF-α, IL-1β, IL-6 | Not available for this compound |

Experimental Protocols

Nitric Oxide (NO) Production Assay in Macrophages

-

Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.

-

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

NO Measurement: After incubation (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Cell Viability: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Visualization of Potential Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential signaling pathway through which this compound may exert its anti-inflammatory effects, based on the known mechanisms of other rosemary diterpenes.[5][6]

Anticancer Activity

The anticancer potential of this compound has been suggested in the context of the broader anticancer effects of rosemary extracts.[5][7] These extracts have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. While specific data for this compound is scarce, its contribution to these effects is plausible.

Inferred Quantitative Data on Anticancer Activity

| Cell Line | Effect | IC50 / Effective Concentration |

| Colon Cancer Cells (e.g., HCT116) | Inhibition of proliferation | Not available for this compound |

| Breast Cancer Cells (e.g., MCF-7) | Induction of apoptosis | Not available for this compound |

| Prostate Cancer Cells (e.g., DU-145) | Cytotoxicity | Not available for this compound |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

-

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

-

Visualization of Potential Anticancer Mechanism

The following diagram depicts a possible mechanism of this compound-induced apoptosis in cancer cells, a common pathway for many natural anticancer compounds.[8][9]

Neuroprotective Activity

This compound is considered one of the key bioactive compounds in rosemary responsible for its neuroprotective effects.[10] Network pharmacology studies have identified this compound as a potential therapeutic agent for Alzheimer's disease, implicating its involvement in crucial signaling pathways like PI3K-Akt and MAPK.[10]

Inferred Quantitative Data on Neuroprotective Activity

| Cell Line | Insult | Effect |

| HT22 (mouse hippocampal neurons) | Aβ25-35 | Improved cell viability, reduced apoptosis |

| SH-SY5Y (human neuroblastoma) | Oxidative stress (e.g., H2O2) | Protection against cell death |

Experimental Protocols

Neuroprotection Assay against Oxidative Stress

-

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

-

Methodology:

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured and differentiated to a neuronal phenotype.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a defined period.

-

Induction of Oxidative Stress: Oxidative stress is induced by adding an agent like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BOOH).

-

Assessment of Cell Viability: Cell viability is measured using methods like the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

-

Apoptosis Measurement: Apoptotic markers such as caspase activation or changes in mitochondrial membrane potential can be assessed using specific fluorescent probes and flow cytometry.[11]

-

Visualization of Neuroprotective Signaling Pathways

The following diagram illustrates the potential neuroprotective signaling pathways that may be modulated by this compound, based on network pharmacology analyses and studies of rosemary extracts.[10]

Conclusion and Future Directions

The available in vitro evidence suggests that this compound is a promising bioactive compound with significant antioxidant potential and likely contributes to the anti-inflammatory, anticancer, and neuroprotective properties of Rosmarinus officinalis. However, there is a clear need for further research to isolate this compound in sufficient quantities and conduct comprehensive in vitro studies to elucidate its specific mechanisms of action and determine its potency through quantitative measures like IC50 values. Such studies are crucial for advancing our understanding of this compound and unlocking its full therapeutic potential for the development of novel pharmaceuticals and nutraceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical Constituents and Biological Activity of Wild and Cultivated Rosmarinus officinalis Hydroalcoholic Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protection Function and Mechanism of Rosemary (Rosmarinus officinalis L.) Extract on the Thermal Oxidative Stability of Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rosmarinosin A Inhibits Inflammatory Response in Lipopolysaccharide-Induced RAW 264.7 Macrophages via Suppressing NF-κB and MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory Effect of Rosmarinus Officinalis in Vivo Models | Encyclopedia MDPI [encyclopedia.pub]

- 7. Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rosmanol potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rosemary as a Potential Source of Natural Antioxidants and Anticancer Agents: A Molecular Docking Study [mdpi.com]

- 10. Network pharmacology mechanism of Rosmarinus officinalis L.(Rosemary) to improve cell viability and reduces apoptosis in treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effect of Rosmarinus officinalis Extract on Human Dopaminergic Cell line, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

Rosmadial: An In-Depth Technical Guide to its Role in Plant Defense Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of threats, including pathogens and herbivores. Among the vast array of secondary metabolites, phenolic compounds play a pivotal role in these defense mechanisms. Rosmadial, a dialdehyde (B1249045) derived from rosmarinic acid, is a constituent of various Lamiaceae species, notably rosemary (Salvia rosmarinus). While its precursor, rosmarinic acid, has been extensively studied for its bioactive properties, this compound is emerging as a compound of significant interest for its potential role in plant immunity and its applications in pharmacology. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, its putative role in plant defense, and the experimental methodologies used to study its function.

Biosynthesis of this compound

This compound is an oxidized derivative of rosmarinic acid. Therefore, its biosynthesis is intrinsically linked to the well-established rosmarinic acid pathway, which is a branch of the phenylpropanoid pathway. This pathway utilizes precursors from two primary metabolic routes: the shikimate pathway, yielding phenylalanine, and the tyrosine-derived pathway.

The key enzymatic steps leading to the formation of rosmarinic acid are as follows:

-

Phenylalanine-derived pathway :

-

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, 4-coumaroyl-CoA.

-

-

Tyrosine-derived pathway :

-

Tyrosine aminotransferase (TAT) converts L-tyrosine to 4-hydroxyphenylpyruvic acid.

-

Hydroxyphenylpyruvate reductase (HPPR) reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.

-

-

Condensation :

-

Rosmarinic acid synthase (RAS) , an acyltransferase, catalyzes the esterification of 4-coumaroyl-CoA with 3,4-dihydroxyphenyllactic acid (derived from 4-hydroxyphenyllactic acid via hydroxylation) to form rosmarinic acid.

-

Final step to this compound : this compound is formed through the oxidation of the catechol moieties of rosmarinic acid. This oxidation can be enzymatic, potentially mediated by polyphenol oxidases (PPOs) or peroxidases (PODs), which are often upregulated during pathogen attack or wounding, or it can occur non-enzymatically.

Below is a diagram illustrating the biosynthetic pathway leading to rosmarinic acid, the immediate precursor to this compound.

Role in Plant Defense Mechanisms